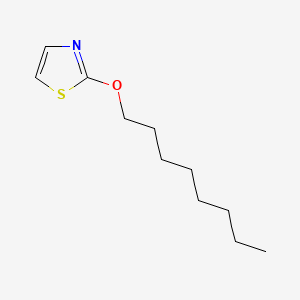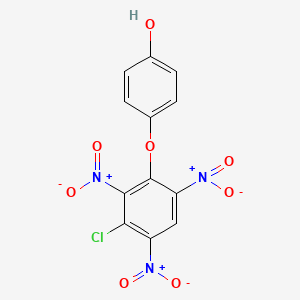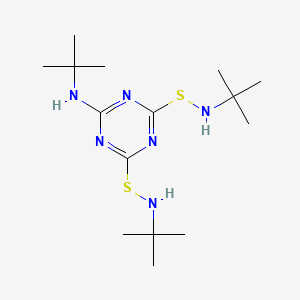
7H-Thiopyrano(3,2-f)benzofuran-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Thiopyrano(3,2-f)benzofuran-7-one typically involves the construction of the benzofuran ring system through a series of cyclization reactions. One common method is the free radical cyclization cascade, which is an efficient way to construct complex polycyclic benzofuran compounds . Another method involves proton quantum tunneling, which offers high yields and fewer side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions to ensure high purity and yield. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
7H-Thiopyrano(3,2-f)benzofuran-7-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers .
Scientific Research Applications
7H-Thiopyrano(3,2-f)benzofuran-7-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 7H-Thiopyrano(3,2-f)benzofuran-7-one involves its interaction with various molecular targets and pathways. For example, it may inhibit certain enzymes or interact with DNA to exert its biological effects . The specific molecular targets and pathways involved can vary depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7H-Thiopyrano(3,2-f)benzofuran-7-one include other benzofuran derivatives such as:
- 7H-Furo(3,2-g)(1)benzopyran-7-one
- 7H-Furo(3,2-g)(1)benzopyran-7-one, 4-methoxy-
- 7H-Furo(3,2-g)(1)benzopyran-7-one, 5,9-dihydroxy-
Uniqueness
What sets this compound apart is its sulfur atom, which can impart unique chemical and biological properties compared to its oxygen-containing counterparts . This sulfur atom can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development .
Properties
CAS No. |
144190-39-6 |
|---|---|
Molecular Formula |
C11H6O2S |
Molecular Weight |
202.23 g/mol |
IUPAC Name |
thiopyrano[3,2-f][1]benzofuran-7-one |
InChI |
InChI=1S/C11H6O2S/c12-11-2-1-8-5-7-3-4-13-9(7)6-10(8)14-11/h1-6H |
InChI Key |
VVYPNYLFCHJMMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)SC2=CC3=C(C=CO3)C=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



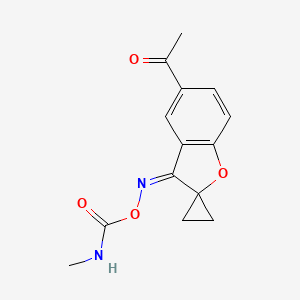
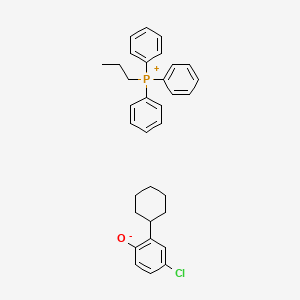

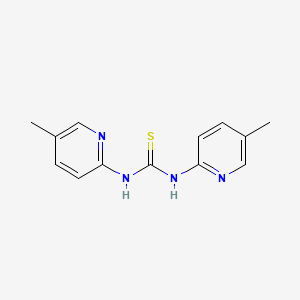


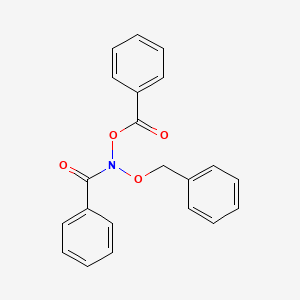

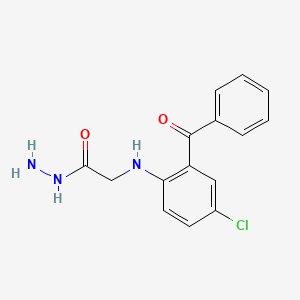
![N-[3-Chloro-4-[(4-hydroxy[1,1'-biphenyl]-3-YL)azo]phenyl]acetamide](/img/structure/B12687360.png)
